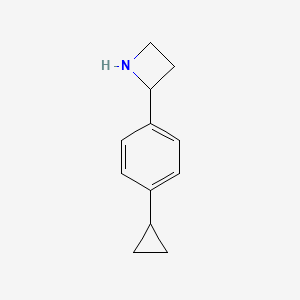

2-(4-Cyclopropylphenyl)azetidine

CAS No.:

Cat. No.: VC17858334

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N |

|---|---|

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 2-(4-cyclopropylphenyl)azetidine |

| Standard InChI | InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-8-13-12/h3-6,9,12-13H,1-2,7-8H2 |

| Standard InChI Key | JLYOBMUXTALQDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)C3CCN3 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(4-cyclopropylphenyl)azetidine can be inferred from methods used for analogous azetidine derivatives. A representative approach involves:

-

Ring-Closing Reactions:

-

Starting from β-aminocarboxylic acid precursors, intramolecular cyclization via activation of the carboxylic acid (e.g., conversion to acid chlorides) can yield azetidine-2-one intermediates .

-

Reduction of the lactam (azetidine-2-one) to the corresponding azetidine using agents like lithium aluminum hydride (LiAlH) or borane-THF .

Example:

-

-

Grignard Reagent-Mediated Alkylation:

Purification and Characterization

Purification typically involves recrystallization from solvents like benzene/petroleum ether or chromatography. Characterization employs:

-

Nuclear Magnetic Resonance (NMR): H and C NMR to confirm ring substitution patterns.

-

Mass Spectrometry (MS): High-resolution MS for molecular ion validation.

-

Infrared (IR) Spectroscopy: Identification of N–H and C–N stretches (~3,300 cm and ~1,200 cm, respectively) .

Physicochemical Properties

Thermodynamic Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | Estimated: 80–90°C |

| Boiling Point | Not reported | Estimated: 230–250°C |

| Solubility in Water | Low (hydrophobic nature) | LogP ≈ 2.5 (calculated) |

Spectroscopic Profiles

-

UV-Vis: Absorption maxima near 260 nm (π→π* transitions of the aromatic system).

-

H NMR (CDCl):

Applications and Research Directions

Medicinal Chemistry

Azetidine derivatives are explored as:

-

Bioisosteres for Piperidine: Their smaller ring size enhances metabolic stability in drug candidates.

-

Ligands for GPCRs: Structural analogs show affinity for serotonin and dopamine receptors .

Materials Science

-

Polymer Modifiers: Azetidines can act as crosslinking agents in epoxy resins, improving thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume